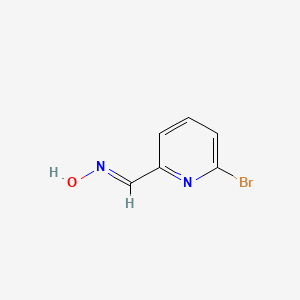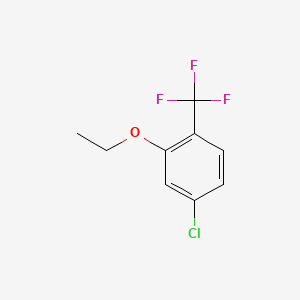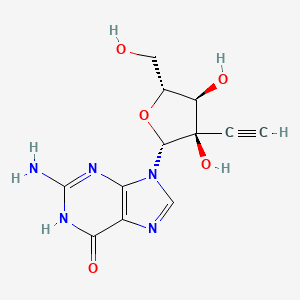
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol is an organic compound with a unique structure that includes a chlorophenyl group and multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with hexafluoroacetone in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and the application of microwave irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain the desired purity levels.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol has several scientific research applications:
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group and multiple fluorine atoms allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares the chlorophenyl group but has a different overall structure and properties.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Another compound with a chlorophenyl group, but with distinct chemical and biological characteristics.
Uniqueness
2-(4-Chlorophenyl)-1,1,2,3,3,3-hexafluoro-1-propanol is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring durable and stable compounds .
特性
分子式 |
C9H5ClF6O |
|---|---|
分子量 |
278.58 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1,1,2,3,3,3-hexafluoropropan-1-ol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4,17H |
InChIキー |
FXUSJRWPZMRZNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(O)(F)F)(C(F)(F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
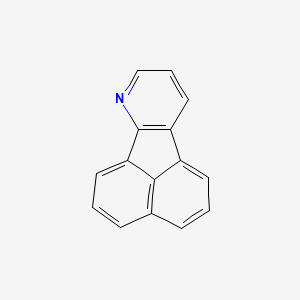

![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)

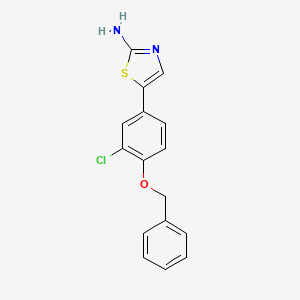
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
